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Abstract
Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of

Janus-associated kinase 2 (JAK2).[1] It demonstrates significant activity against both wild-type

JAK2 and the pathogenic JAK2V617F mutant, a key driver in myeloproliferative neoplasms

(MPNs).[2] Ilginatinib also exhibits inhibitory effects on Src-family kinases.[3] This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of Ilginatinib, including its mechanism of action and relevant

experimental data. Detailed methodologies for key assays are described to facilitate further

research and development.

Chemical Structure and Properties
Ilginatinib is a synthetic organic compound with the chemical formula C21H20FN7.[3] Its

structure features a pyridine-diamine core.
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Identifier Value

IUPAC Name

N2-((1S)-1-(4-fluorophenyl)ethyl)-4-(1-methyl-

1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-

diamine

SMILES
CN1N=CC(C2=CC(N--INVALID-LINK--

C)=NC(NC4=NC=CN=C4)=C2)=C1[3]

InChI Key UQTPDWDAYHAZNT-AWEZNQCLSA-N

Physicochemical Properties

Property Value Source

Molecular Formula C21H20FN7 [3]

Molecular Weight 389.43 g/mol [3]

Appearance Light yellow to yellow solid [3]

Solubility
DMSO: 85 mg/mL (199.58

mM)
[3]

Biological Activity and Mechanism of Action
Ilginatinib is a highly potent inhibitor of JAK2, acting as an ATP-competitive inhibitor.[3][4] Its

primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway,

which is crucial for the proliferation and survival of cells in various hematological malignancies.

[1][2] The mutated JAK2V617F, commonly found in MPNs, leads to constitutive activation of

this pathway, and Ilginatinib effectively inhibits this aberrant signaling.[1] In addition to its

potent JAK2 inhibition, Ilginatinib also demonstrates activity against Src-family kinases,

particularly SRC and FYN.[3]

Inhibitory Activity (IC50)
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Target IC50 (nM)

JAK2 0.72[3]

TYK2 22[3]

JAK1 33[3]

JAK3 39[3]

Cellular Activity

Ilginatinib demonstrates potent anti-proliferative activity against cell lines that harbor

constitutively activated JAK2, such as those with the JAK2V617F or MPLW515L mutations.[5]

The IC50 values in these cell lines typically range from 11 to 120 nM.[5]

Signaling Pathway
Ilginatinib targets the JAK2/STAT3 signaling pathway. The following diagram illustrates the

mechanism of action.
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Caption: Ilginatinib inhibits the JAK2/STAT3 signaling pathway.
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Experimental Protocols
The following sections outline the general methodologies used to characterize the activity of

Ilginatinib.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ilginatinib against

various kinases.

Methodology: A common method for this is a radiometric filter binding assay or a fluorescence-

based assay.

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., JAK1,

JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in assay buffer.

Compound Dilution: Ilginatinib is serially diluted in DMSO to generate a range of

concentrations.

Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are

combined with the diluted Ilginatinib or DMSO control in a microplate.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 60 minutes).

Reaction Termination and Detection: The reaction is stopped, and the amount of

phosphorylated substrate is quantified. For radiometric assays, this involves capturing the

phosphorylated substrate on a filter membrane and measuring radioactivity. For

fluorescence-based assays, a specific antibody or binding protein that recognizes the

phosphorylated substrate is used to generate a signal.

Data Analysis: The percentage of kinase inhibition is calculated for each Ilginatinib
concentration relative to the DMSO control. The IC50 value is determined by fitting the data

to a four-parameter logistic dose-response curve.
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Caption: Workflow for a typical in vitro kinase assay.
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Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of Ilginatinib on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

a widely used colorimetric assay.

Cell Seeding: Cells (e.g., Ba/F3 cells expressing JAK2V617F) are seeded into 96-well plates

at a predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of Ilginatinib or a

vehicle control (DMSO).

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard

cell culture conditions (37°C, 5% CO2).

MTT Addition: MTT reagent is added to each well and the plates are incubated for an

additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan

crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated for each treatment group relative

to the vehicle control. The IC50 value is determined by plotting cell viability against the log of

the Ilginatinib concentration and fitting the data to a dose-response curve.
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Caption: Workflow for a cell-based proliferation (MTT) assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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